molecular formula C10H20O2 B2361234 Ethyl 5,5-dimethylhexanoate CAS No. 104093-22-3

Ethyl 5,5-dimethylhexanoate

Cat. No.: B2361234
CAS No.: 104093-22-3
M. Wt: 172.268
InChI Key: DGIFPHVHSPAVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5-dimethylhexanoate is an organic compound with the molecular formula C10H20O2. It is an ester, characterized by its pleasant odor and is often used in various chemical applications. The compound is known for its stability and relatively low toxicity, making it a valuable substance in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5,5-dimethylhexanoate can be synthesized through the reaction of 3,3-dimethyl-1-butene with ethyl bromoacetate. The reaction typically occurs in the presence of a solvent such as hexane and water, and it is often irradiated for about 6 hours to achieve a yield of approximately 53% .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,5-dimethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium ethoxide.

Major Products Formed:

Scientific Research Applications

Ethyl 5,5-dimethylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethylhexanoate involves its interaction with specific molecular targets, primarily through ester hydrolysis. Enzymes such as esterases catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding alcohol and carboxylic acid. This process is crucial in various biochemical pathways and industrial applications .

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate

Comparison: Ethyl 5,5-dimethylhexanoate is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound in specific applications where other esters may not be as effective .

Properties

IUPAC Name

ethyl 5,5-dimethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIFPHVHSPAVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104093-22-3
Record name ethyl 5,5-dimethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.